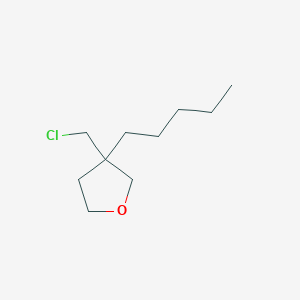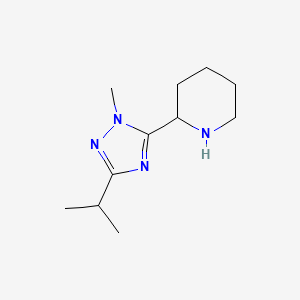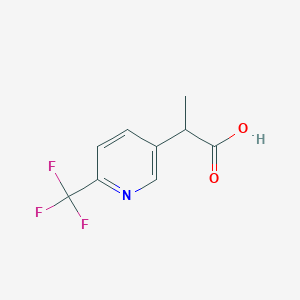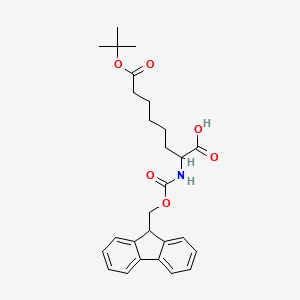![molecular formula C12H14FNO B13642090 6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)
6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)-3-azabicyclo[311]heptan-6-ol is a bicyclic compound featuring a fluorophenyl group and an azabicycloheptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol can be achieved through several synthetic routes. One common method involves the intramolecular cycloaddition of 1,6-enyne-derived ketenimine, catalyzed by copper (I) to form the strained and bridged bicyclic system . This reaction provides a straightforward approach to synthesizing structurally diverse and strained bicyclic compounds with good yields and moderate to excellent diastereoselectivities.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for studying biological pathways and interactions due to its unique structural properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: It is used in the development of new materials and as a precursor for synthesizing other valuable compounds.
Mécanisme D'action
The mechanism of action of 6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: This compound shares a similar bicyclic structure but differs in the substituents attached to the bicyclic core.
6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol:
Uniqueness
6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol is unique due to the presence of the fluorophenyl group and the azabicycloheptane structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14FNO |
|---|---|
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C12H14FNO/c13-11-3-1-8(2-4-11)12(15)9-5-10(12)7-14-6-9/h1-4,9-10,14-15H,5-7H2 |
Clé InChI |
CCLPSVVZMVQUAK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNCC1C2(C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)
![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)









![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)

